molecular formula C18H21ClN2O2 B5013491 2-(2-Chlorophenyl)-1-{2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidin-1-YL}ethan-1-one

2-(2-Chlorophenyl)-1-{2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidin-1-YL}ethan-1-one

Cat. No.: B5013491
M. Wt: 332.8 g/mol
InChI Key: VCZRBNSQNSFSHD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-{2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidin-1-YL}ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, an oxazole ring, and a pyrrolidine ring, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-12(2)17-11-15(20-23-17)16-8-5-9-21(16)18(22)10-13-6-3-4-7-14(13)19/h3-4,6-7,11-12,16H,5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZRBNSQNSFSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C2CCCN2C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-{2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidin-1-YL}ethan-1-one typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. Common synthetic routes include:

    Preparation of 2-Chlorophenyl Derivatives: This step involves the chlorination of phenyl compounds to introduce the chlorine atom at the desired position.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Synthesis of Pyrrolidine Derivatives: Pyrrolidine rings are often synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Assembly of the Final Compound: The final step involves coupling the chlorophenyl, oxazole, and pyrrolidine components under suitable reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-{2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidin-1-YL}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(2-Chlorophenyl)-1-{2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidin-1-YL}ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-{2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidin-1-YL}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

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